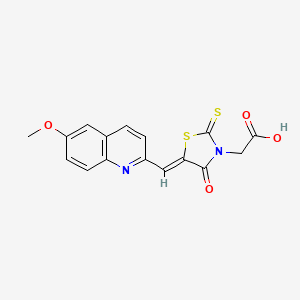

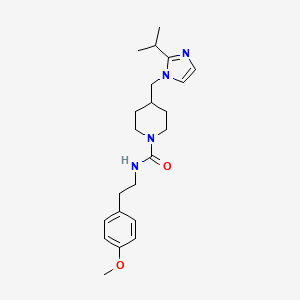

![molecular formula C18H14N4O3S2 B2672955 methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate CAS No. 478081-03-7](/img/structure/B2672955.png)

methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiproliferative Activity

Pyrido[2,3-d]pyrimidin-5-one derivatives, which include this compound, exhibit promising antiproliferative activity. These molecules interfere with cell division and growth, making them potential candidates for cancer therapy. Researchers have identified the compound API-1 as a particularly effective antiproliferative agent .

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, there’s a notable compound called TKI-28. It acts as a tyrosine kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation. Tyrosine kinases play a crucial role in cancer progression, making TKI-28 relevant for targeted cancer therapies .

Cyclin-Dependent Kinase (CDK4) Inhibition

Another pyrido[2,3-d]pyrimidin-7-one derivative inhibits cyclin-dependent kinase 4 (CDK4). CDK4 regulates cell cycle progression, and its dysregulation is associated with cancer. Inhibitors like this compound hold promise for cancer treatment .

DNA and RNA Similarity

Pyrido[2,3-d]pyrimidines structurally resemble nitrogen bases found in DNA and RNA. Researchers explore their interactions with nucleic acids, aiming to develop ligands for receptors involved in gene expression and regulation .

Future Directions

The future directions for this compound could involve further investigation into its potential biological activity, given the activity observed in related compounds . For instance, related compounds have been found to be potent inhibitors of CDK2, suggesting potential applications in cancer treatment .

properties

IUPAC Name |

methyl 3-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c1-24-17(23)14-13(8-9-27-14)25-16-12-10-19-22(11-6-4-3-5-7-11)15(12)20-18(21-16)26-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWNVTLAUAQOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

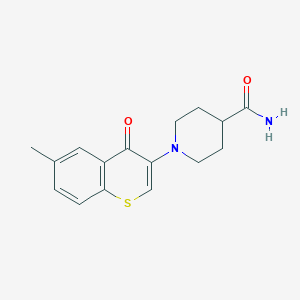

![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)

![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

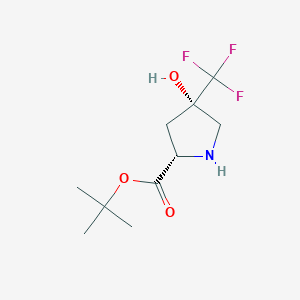

![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2672885.png)

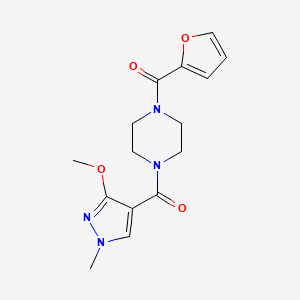

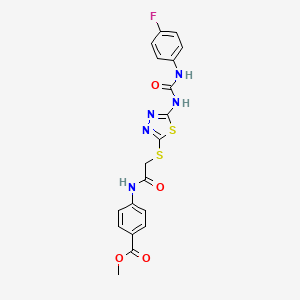

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)

![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)